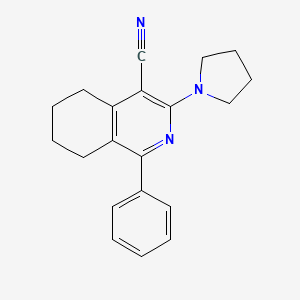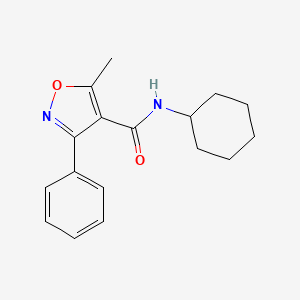![molecular formula C17H16N2O3 B5883779 N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883779.png)
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide, also known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CDMB is a small molecule that has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide exerts its effects by modulating the activity of various proteins, including protein kinases, ion channels, and neurotransmitter receptors. This compound binds to the active site of these proteins and inhibits their activity, leading to the inhibition of cell growth, modulation of ion channel activity, and modulation of neurotransmitter receptor activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, modulation of ion channel activity, and modulation of neurotransmitter receptor activity. This compound has also been shown to induce apoptosis in cancer cells and modulate the activity of various signaling pathways, including the MAPK and PI3K pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields of research. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide, including the development of more potent and selective inhibitors of protein kinases and ion channels, the investigation of the potential therapeutic applications of this compound in various diseases, and the elucidation of the mechanisms underlying the biochemical and physiological effects of this compound. Additionally, the development of novel synthetic methods for this compound and the optimization of its pharmacokinetic properties are also important directions for future research.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully elucidate its potential applications and mechanisms of action.
Métodos De Síntesis
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide can be synthesized using various methods, including the reaction between 3,5-dimethoxybenzoic acid and 4-(chloromethyl)benzonitrile in the presence of a base, such as potassium carbonate. Another method involves the reaction between 3,5-dimethoxybenzoyl chloride and 4-(aminomethyl)benzonitrile in the presence of a base, such as triethylamine. The synthesized this compound can be purified using column chromatography or recrystallization methods.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential applications in various fields of research, including cancer therapy, neuroscience, and drug discovery. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of protein kinases. In neuroscience, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can lead to the development of novel drugs for neurological disorders. In drug discovery, this compound has been used as a lead compound to develop more potent and selective inhibitors of protein kinases and ion channels.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-9-13(10-16(11-15)22-2)17(20)19-14-5-3-12(4-6-14)7-8-18/h3-6,9-11H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVITRLBHYZFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5883698.png)




![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)
![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)


![3-[(4-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5883757.png)


![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5883771.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)